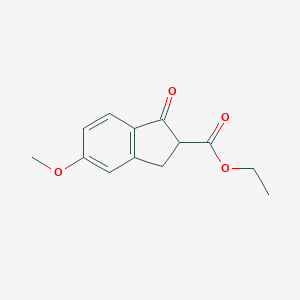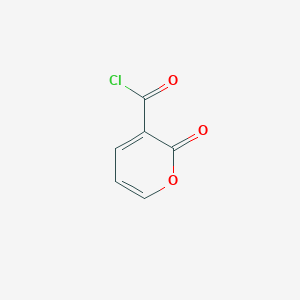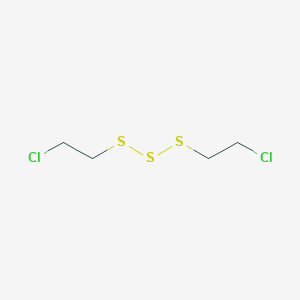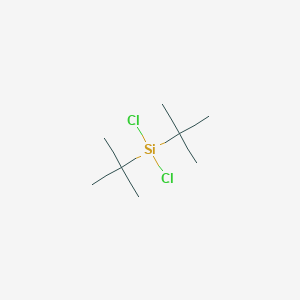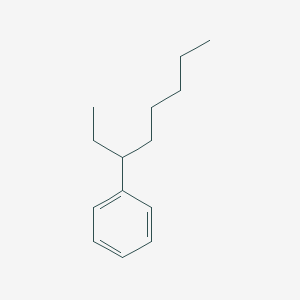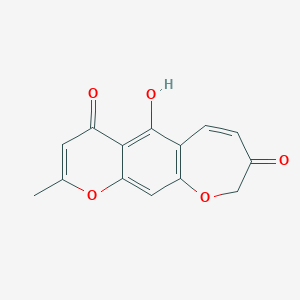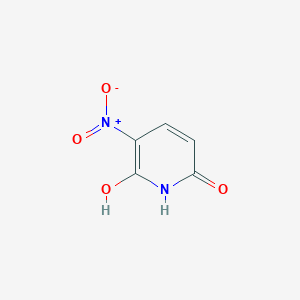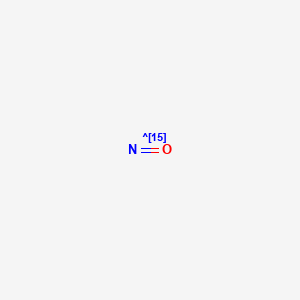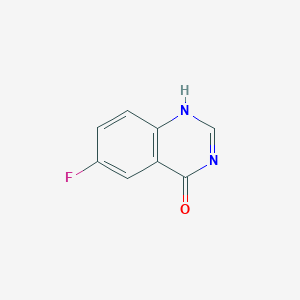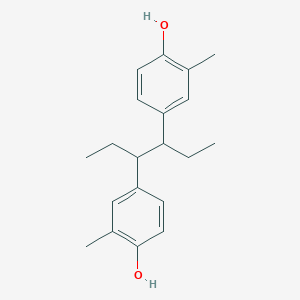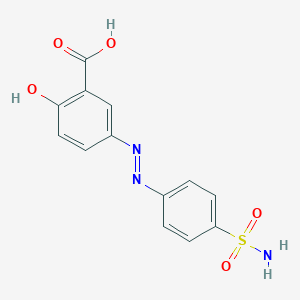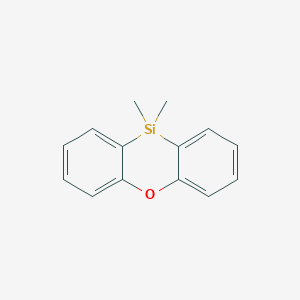
3-Deoxy-D-xylo-hexonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-D-xylo-hexonic acid (DXA) is a rare sugar that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications in various fields. DXA is a six-carbon sugar acid that is structurally similar to glucose and other hexoses, but it lacks one hydroxyl group at the C-3 position. This modification makes DXA a valuable building block for the synthesis of novel carbohydrates and glycoconjugates.
作用机制
The mechanism of action of 3-Deoxy-D-xylo-hexonic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, prebiotic, and skin conditioning properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel carbohydrates and glycoconjugates. This compound is also a natural sugar, which makes it a safer and more environmentally friendly alternative to synthetic sugars.
One of the limitations of using this compound in lab experiments is its rarity and high cost. This compound is not readily available in large quantities, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of 3-Deoxy-D-xylo-hexonic acid. One area of interest is the development of new drugs and drug delivery systems based on this compound. Another area of interest is the use of this compound as a natural sweetener and prebiotic in the food industry. Additionally, there is potential for the use of this compound in the development of novel skincare products and cosmetics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 3-Deoxy-D-xylo-hexonic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of various chemical reagents to convert starting materials into this compound. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into this compound. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce this compound.
科学研究应用
3-Deoxy-D-xylo-hexonic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics. In the pharmaceutical industry, this compound has been used as a building block for the synthesis of novel drugs and drug delivery systems. This compound has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
In the food industry, this compound has been used as a natural sweetener and flavor enhancer. This compound is also a potential prebiotic, which can promote the growth of beneficial gut bacteria and improve digestive health.
In the cosmetics industry, this compound has been used as a moisturizer and skin conditioning agent. This compound has also been shown to possess anti-aging properties, making it a valuable ingredient in anti-aging skincare products.
属性
CAS 编号 |
18521-63-6 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5-/m1/s1 |
InChI 键 |
YGMNHEPVTNXLLS-UOWFLXDJSA-N |
手性 SMILES |
C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
规范 SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



